![molecular formula C13H16N2O B12534418 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene CAS No. 688035-97-4](/img/structure/B12534418.png)
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[222]oct-5-ene is a bicyclic compound that features a unique structure combining elements of pyridine and oxabicyclo frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can be achieved through a photochemical cycloaddition reaction. For instance, a reaction between methyl 2-pyrone-5-carboxylate and methacrylonitrile under specific conditions yields a [4 + 2] cycloadduct, which is then converted to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the photochemical cycloaddition reaction would be a key factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics would provide further insights into its mechanism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene is unique due to its combination of a pyridine ring with an oxabicyclo framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Properties
CAS No. |
688035-97-4 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C13H16N2O/c1-9-8-11-6-7-12(9)15(16-11)13-5-3-4-10(2)14-13/h3-5,8,11-12H,6-7H2,1-2H3 |
InChI Key |
UYZDSTKNIOPHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C3CCC(O2)C=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Dimethylamino)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B12534336.png)
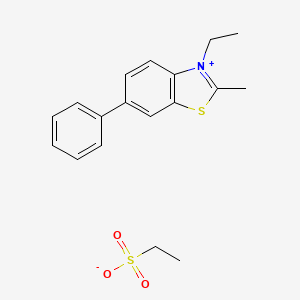
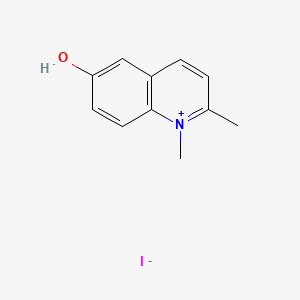
![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)
![3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile](/img/structure/B12534365.png)
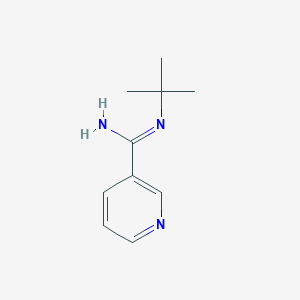
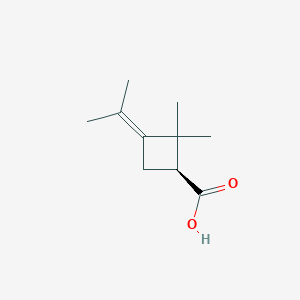
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol](/img/structure/B12534390.png)
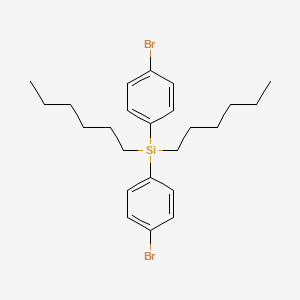
![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)
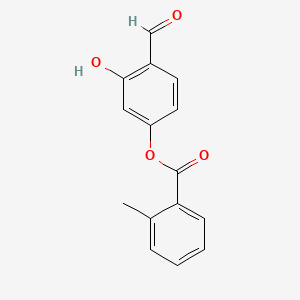
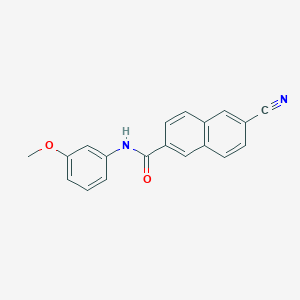
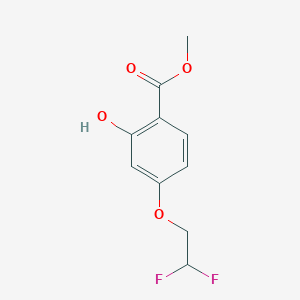
![6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid](/img/structure/B12534437.png)
